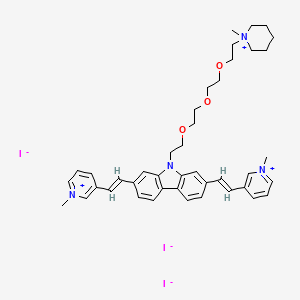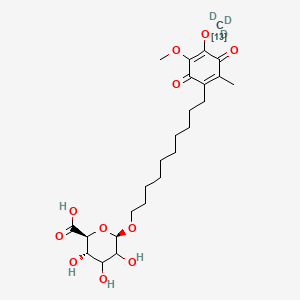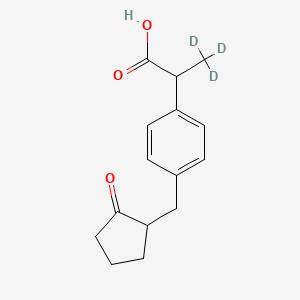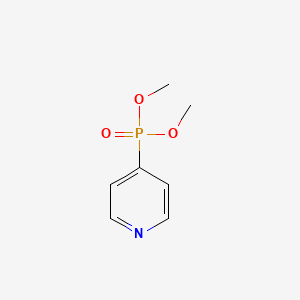
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is a labeled analogue of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine. This compound is an impurity and a dimer of Methazolamide. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions often include controlled temperatures and pressures to ensure the proper incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the deuterium labeling and overall chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is used in a variety of scientific research applications:
Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study pathways in vivo safely.
Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants.
Mecanismo De Acción
The mechanism of action of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its effects at a molecular level. This helps in studying the compound’s behavior in various biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine: The non-deuterated analogue.
Methazolamide: A related compound from which the dimer is derived.
Uniqueness
The uniqueness of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C10H13N7O6S4 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-[5-[[5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazol-2-yl]sulfonylsulfamoyl]-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C10H13N7O6S4/c1-5(18)11-7-16(3)13-9(24-7)26(20,21)15-27(22,23)10-14-17(4)8(25-10)12-6(2)19/h15H,1-4H3/i3D3,4D3 |
Clave InChI |
CHHLBBADVHNISM-LIJFRPJRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C([2H])([2H])[2H] |
SMILES canónico |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


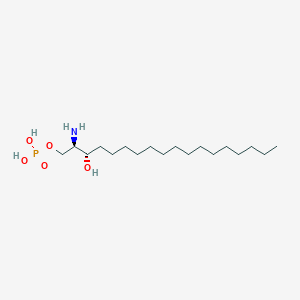
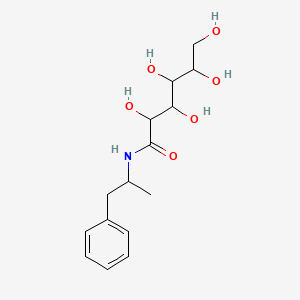
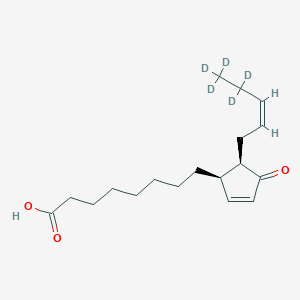
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

